
4,4-Difluoro-2,3,3-trimethylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-2,3,3-trimethylbutan-1-ol, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a derivative of butan-1-ol and contains two fluorine atoms and a tertiary butyl group. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects.
科学研究应用
4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anti-cancer activity. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol inhibits the activity of ornithine decarboxylase (ODC), an enzyme that is upregulated in many types of cancer. Inhibition of ODC leads to a decrease in polyamine synthesis, which is essential for cancer cell growth and proliferation. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to be effective in preclinical models of several types of cancer, including neuroblastoma, colon cancer, and prostate cancer.
In addition to its anti-cancer activity, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been studied for its anti-inflammatory and anti-parasitic effects. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been used as a treatment for African sleeping sickness, a parasitic disease caused by Trypanosoma brucei.
作用机制
The mechanism of action of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol is primarily through the inhibition of ODC. ODC is an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor to polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is upregulated in many types of cancer. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol irreversibly binds to the active site of ODC, inhibiting its activity and leading to a decrease in polyamine synthesis.
Biochemical and Physiological Effects:
4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-parasitic activities, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been shown to have neuroprotective effects. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to reduce the severity of brain damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has some limitations for lab experiments. It has a short half-life in vivo, and its efficacy may be limited by its poor bioavailability.
未来方向
There are several future directions for research on 4,4-Difluoro-2,3,3-trimethylbutan-1-ol. One area of research is the development of more potent and selective ODC inhibitors. Another area of research is the combination of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol with other anti-cancer agents to enhance its efficacy. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been studied as a potential treatment for other diseases, such as Alzheimer's disease and Huntington's disease, and further research in these areas may be warranted.
合成方法
4,4-Difluoro-2,3,3-trimethylbutan-1-ol can be synthesized through a multi-step process starting from 3,3,3-trimethyl-1-butanol. The first step involves the reaction of 3,3,3-trimethyl-1-butanol with phosgene to form 3,3,3-trimethyl-1-chloro-3-(chloromethyl)butane. This intermediate is then reacted with potassium fluoride and potassium tert-butoxide to form 4,4-difluoro-2,3,3-trimethylbutan-1-ol. The final product can be purified through distillation or recrystallization.
属性
IUPAC Name |
4,4-difluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUKMQWWDACABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2,3,3-trimethylbutan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

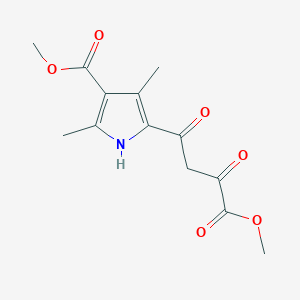
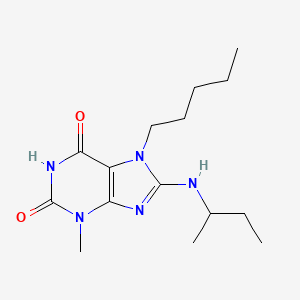

![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)
![[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2912987.png)
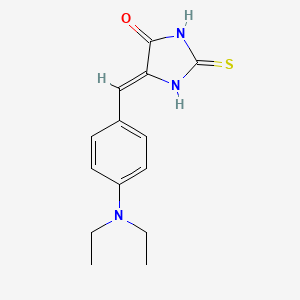
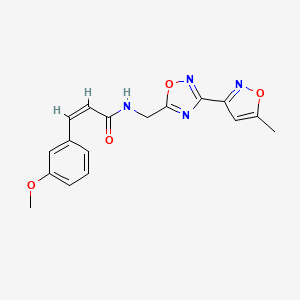
![2-[3-(4-Fluorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2912991.png)

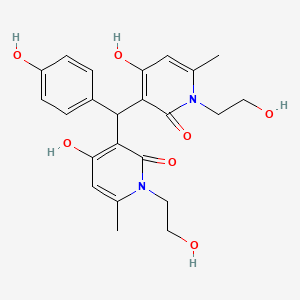
![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2912995.png)
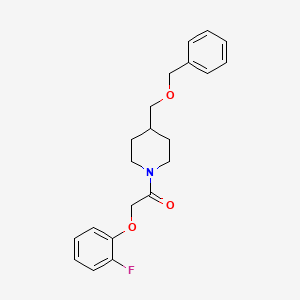
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2912998.png)
![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913003.png)